Benzyl Isothiocyanate-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

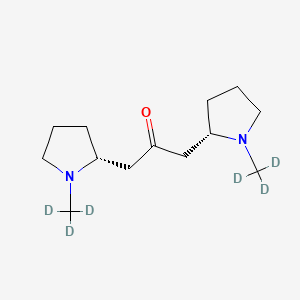

Benzyl Isothiocyanate-d7 is a deuterated form of Benzyl Isothiocyanate, a naturally occurring compound found in plants of the mustard family. This compound is known for its significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl Isothiocyanate-d7 can be synthesized through several methods. One common approach involves the reaction of benzylamine-d7 with carbon disulfide and a base, followed by oxidation. The reaction conditions typically include:

Reactants: Benzylamine-d7, carbon disulfide, base (e.g., sodium hydroxide)

Solvent: Dimethylformamide or similar polar aprotic solvent

Temperature: Room temperature to moderate heating (25-50°C)

Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To handle bulk quantities of reactants

Continuous flow systems: For efficient and consistent production

Purification steps: Including distillation and crystallization to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions: Benzyl Isothiocyanate-d7 undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides and sulfones

Reduction: Can be reduced to form corresponding amines

Substitution: Reacts with nucleophiles to form thioureas and other derivatives

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products:

Oxidation: Benzyl sulfoxide-d7, Benzyl sulfone-d7

Reduction: Benzylamine-d7

Substitution: Thiourea derivatives

Scientific Research Applications

Benzyl Isothiocyanate-d7 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Chemistry: Used as a tracer in reaction mechanisms and metabolic studies

Biology: Studied for its role in cellular processes and enzyme interactions

Medicine: Investigated for its potential anticancer properties and effects on metabolic pathways

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl Isothiocyanate-d7 involves its interaction with cellular proteins and enzymes. It exerts its effects by:

Inhibiting cytochrome P450 enzymes: Reducing the metabolism of carcinogens

Inducing phase II detoxification enzymes: Enhancing the elimination of harmful substances

Modulating cell cycle regulators: Leading to cell cycle arrest and apoptosis in cancer cells

Inhibiting nuclear factor kappa B (NF-κB): Reducing inflammation and tumor progression

Comparison with Similar Compounds

Benzyl Isothiocyanate-d7 is compared with other similar compounds such as:

Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties

Phenethyl Isothiocyanate: Found in watercress, known for its anticancer properties

Sulforaphane: Found in broccoli, known for its potent anticancer and antioxidant properties

Uniqueness: this compound is unique due to its deuterated form, which provides stability and allows for detailed metabolic studies. Its diverse biological activities and potential therapeutic applications make it a valuable compound in scientific research.

Properties

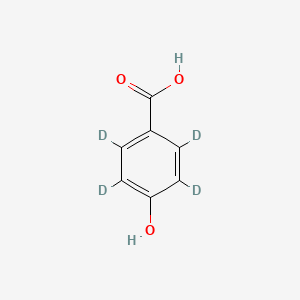

IUPAC Name |

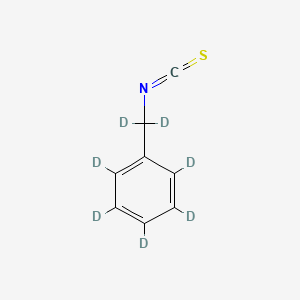

1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKCFLQDBWCQCV-XZJKGWKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N=C=S)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.